molecular formula C11H7F3N2O2 B575826 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid CAS No. 164341-38-2

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid

Cat. No.: B575826
CAS No.: 164341-38-2
M. Wt: 256.184
InChI Key: SZDPAVXDLOQXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of imidazole-containing compounds in pharmaceutical research during the late 20th and early 21st centuries. Imidazole-containing moieties have been recognized as fundamental structural components in many biologically active compounds, with their therapeutic implications becoming increasingly evident through systematic drug discovery programs. The specific incorporation of trifluoromethyl groups into benzoic acid derivatives represents a strategic advancement in medicinal chemistry, as these fluorinated substituents significantly enhance the pharmacological properties of organic molecules.

The compound was initially identified and characterized as part of combinatorial synthesis efforts aimed at developing diverse chemical libraries for biological screening. Patent literature from the early 2000s documents the systematic preparation of imidazo-imidazol-one compounds and related heterocyclic structures, indicating the growing recognition of imidazole-based scaffolds in drug development. The synthesis and characterization of this compound specifically emerged from research programs focused on developing tyrosine kinase inhibitors and other therapeutic agents targeting cancer-related pathways.

The compound's discovery was facilitated by advances in combinatorial chemistry techniques that enabled the rapid synthesis and screening of large numbers of structurally related analogs. This approach allowed researchers to systematically explore the structure-activity relationships of imidazole-containing benzoic acid derivatives, leading to the identification of compounds with enhanced biological activity and improved pharmacological properties. The integration of fluorine-containing substituents into these molecular frameworks represented a significant advancement in the field, as trifluoromethyl groups are known to improve metabolic stability, bioavailability, and target selectivity.

Significance in Organic and Medicinal Chemistry

This compound occupies a prominent position in medicinal chemistry due to its role as a key structural component in several important pharmaceutical compounds. The compound has gained particular recognition as an intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. This application underscores the compound's significance as a building block for developing targeted cancer therapeutics.

The medicinal chemistry importance of this compound extends beyond its role in specific drug syntheses to encompass its broader utility as a versatile scaffold for drug design. The presence of both the imidazole ring and the trifluoromethyl group provides multiple sites for molecular recognition and binding interactions with biological targets. The imidazole moiety can participate in hydrogen bonding, π-π stacking interactions, and coordination with metal centers, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Research findings demonstrate that this compound serves as an effective tyrosine kinase inhibitor scaffold, with its mechanism of action primarily involving competitive inhibition of the adenosine triphosphate binding site on target kinases. The compound's ability to selectively bind to specific kinase domains while avoiding off-target interactions makes it particularly valuable for developing precision oncology therapeutics. Studies have shown that modifications to the basic structure can fine-tune selectivity profiles and enhance therapeutic indices.

The compound's significance in organic chemistry relates to its synthetic accessibility and the diverse range of chemical transformations possible with its functional groups. The carboxylic acid functionality enables the formation of amides, esters, and other derivatives, while the imidazole ring can undergo various substitution reactions. The trifluoromethyl group, while generally inert to most reaction conditions, serves as a powerful electron-withdrawing substituent that modulates the reactivity of nearby functional groups.

Overview of Chemical Properties and Structure

This compound possesses the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 grams per mole. The compound exists as a crystalline solid under standard conditions, with a predicted boiling point of 388.9 ± 42.0 degrees Celsius and a density of 1.44 ± 0.1 grams per cubic centimeter. The predicted acid dissociation constant (pKa) of 2.68 ± 0.36 indicates that the carboxylic acid group is relatively acidic, consistent with the electron-withdrawing effects of both the imidazole ring and the trifluoromethyl substituent.

The structural architecture of this compound features a benzene ring bearing three distinct substituents arranged in a meta-relationship. The imidazole ring is attached directly to the benzene ring at the 3-position, creating a biaryl-type linkage that allows for rotational flexibility around the carbon-nitrogen bond. The trifluoromethyl group occupies the 5-position relative to the carboxylic acid functionality, positioned meta to both the carboxyl group and the imidazole substituent.

The compound's three-dimensional structure exhibits several important conformational features that influence its biological activity. The imidazole ring can adopt multiple orientations relative to the benzene plane, with the preferred conformation determined by intramolecular interactions and crystal packing forces in the solid state. In solution, rapid rotation around the aryl-imidazole bond allows the molecule to sample multiple conformations, potentially enabling optimal binding to diverse biological targets.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₇F₃N₂O₂
Molecular Weight 256.18 g/mol
CAS Registry Number 164341-38-2
Boiling Point (predicted) 388.9 ± 42.0°C
Density (predicted) 1.44 ± 0.1 g/cm³
pKa (predicted) 2.68 ± 0.36
InChI Key SZDPAVXDLOQXCA-UHFFFAOYSA-N

The electronic properties of this compound are dominated by the electron-withdrawing characteristics of the trifluoromethyl group and the electron-donating potential of the imidazole nitrogen atoms. This electronic distribution creates a polarized system with distinct regions of electron density that can engage in specific molecular recognition events. The trifluoromethyl group significantly influences the compound's lipophilicity, with calculated LogP values indicating favorable partitioning characteristics for biological membrane permeation.

The compound's solubility profile reflects the balance between its polar carboxylic acid and imidazole functionalities and the lipophilic trifluoromethyl group. While the free acid form exhibits limited water solubility, salt formation with appropriate bases can dramatically improve aqueous solubility for pharmaceutical applications. The compound's stability under various pH conditions has been evaluated, with findings indicating good chemical stability across physiologically relevant pH ranges, though extreme basic conditions may lead to hydrolytic degradation of sensitive functional groups.

Properties

IUPAC Name

3-imidazol-1-yl-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-7(10(17)18)4-9(5-8)16-2-1-15-6-16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPAVXDLOQXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695272
Record name 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164341-38-2
Record name 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrile Hydrolysis Under Basic Conditions

The most direct route to 3-(1H-imidazol-1-YL)-5-(trifluoromethyl)benzoic acid involves the hydrolysis of a nitrile precursor. In a representative procedure, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile is treated with sodium hydroxide (5 equiv) in a 1,4-dioxane/water mixture (20:25 vol. equiv) at 95°C for 15 hours. The reaction proceeds via nucleophilic attack of hydroxide ions on the nitrile carbon, followed by acid workup to yield the carboxylic acid. Key data from this method include:

ParameterValue
Yield47.6%
Reaction Temperature95°C
Solvent System1,4-Dioxane/Water
BaseNaOH (5 equiv)

This method is advantageous for its simplicity and scalability, though the moderate yield suggests potential side reactions, such as incomplete hydrolysis or imidazole ring instability under prolonged heating. For the target compound (unsubstituted imidazole), substituting the 5-methyl-imidazole precursor with imidazole would require analogous conditions, albeit with possible adjustments to reaction time or temperature to account for differences in steric and electronic effects.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Nitrile HydrolysisScalable, minimal purificationModerate yield, high temperature47–50%
Ester HydrolysisMild conditions (hypothetical)Requires ester precursorNot reported
Ullmann CouplingDirect C–N bond formationSubstrate availability issues60–65% (analogues)

Critical Insights :

  • Nitrile Hydrolysis remains the most validated method, though yields may improve with microwave-assisted or flow chemistry techniques.

  • Ester Hydrolysis is theoretically viable but underreported in practice, highlighting a gap in current literature.

  • Coupling Reactions offer modularity but depend on accessible halogenated benzoic acid precursors.

Experimental Optimization and Process Considerations

Solvent and Base Selection

  • Nitrile Hydrolysis : Polar aprotic solvents like 1,4-dioxane enhance hydroxide ion solubility, while water ensures proton availability during acidification.

  • Coupling Reactions : DMF’s high boiling point facilitates Ullmann reactions, though greener alternatives (e.g., PEG-400) warrant exploration.

Temperature and Reaction Time

Prolonged heating (15–20 hours) in nitrile hydrolysis risks imidazole decomposition, suggesting staged temperature profiles or catalyst use (e.g., phase-transfer agents) to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, benzyl alcohol derivatives, and substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can act against various bacterial strains, including those resistant to conventional antibiotics. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .

Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties. A study highlighted that certain imidazole-containing compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The structural features of this compound may contribute to similar mechanisms, making it a candidate for further anticancer research .

Agrochemical Applications

Herbicidal Activity
The compound's structure suggests potential herbicidal activity. Research has indicated that trifluoromethylated compounds can disrupt photosynthesis in plants, leading to effective herbicide development. Studies on related compounds have shown promising results in controlling weed growth without harming crops .

Material Science

Polymer Chemistry
In material science, the incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and chemical resistance. Compounds like this compound could be explored as additives in polymer formulations to improve performance under harsh conditions .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anticancer properties; potential enzyme inhibitors
AgrochemicalsPotential herbicidal activity against weeds
Material ScienceEnhancements in polymer stability and resistance

Case Studies

Case Study 1: Antimicrobial Properties
A study conducted by Makarov et al. (2021) demonstrated that imidazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the role of trifluoromethyl groups in enhancing antimicrobial efficacy, suggesting that this compound could be a promising candidate for further drug development .

Case Study 2: Herbicide Development
Research by Zhang et al. (2019) focused on the synthesis of trifluoromethylated benzoic acids for agricultural applications. The findings indicated that these compounds effectively inhibited weed growth while maintaining crop safety, highlighting the potential of this compound as an innovative herbicide .

Mechanism of Action

The mechanism by which 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues with Fluorine/Trifluoromethyl Substitutions
Compound Name Molecular Formula Molecular Weight Melting Point (°C) pKa (Predicted) Key Structural Features
3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid C₁₁H₇F₃N₂O₂ 270.21 N/A ~5.16 CF₃ (position 5), imidazole (position 3)
3-Fluoro-5-(1H-imidazol-1-yl)-benzoic acid (CAS 453565-65-6) C₁₀H₇FN₂O₂ 206.17 N/A ~4.8 F (position 3), imidazole (position 5)
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (CAS 1779124-23-0) C₁₁H₇F₃N₂O₂ 256.18 N/A ~5.16 CF₃ (phenyl ring), imidazole (position 5)
3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-08-6) C₁₂H₉F₃N₂O₂ 284.21 N/A ~5.3 CF₃ (position 5), 2-methylimidazole (position 3)

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group lowers the pKa of the benzoic acid (~5.16) compared to non-CF₃ analogues (e.g., 3-fluoro derivative, pKa ~4.8) due to increased electronegativity .
  • Steric Effects : Substituting imidazole with 2-methylimidazole (CAS 641571-08-6) increases molecular weight and may alter binding interactions in biological systems .
Heterocyclic Variants
Compound Name Molecular Formula Melting Point (°C) Key Heterocycle Biological Activity (if reported)
3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 276861-97-3) C₁₂H₈F₃NO₂ N/A Pyrrole Limited data; potential kinase inhibition
3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1992985-92-8) C₁₀H₆F₃N₃O₂ N/A Pyridine + imidazole Not reported
8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid C₁₉H₁₀N₃O₄F₃ 274.8 Benzimidazole + naphthoic acid High thermal stability (mp 274.8°C)

Key Observations :

  • Thermal Stability : Benzimidazole derivatives (e.g., ) exhibit higher melting points (>270°C) compared to imidazole analogues due to extended aromaticity .
  • Biological Relevance : Pyridine-imidazole hybrids () are less explored but may offer tunable electronic properties for drug design.

Key Observations :

  • Yield Variability : Trifluoromethyl benzoic acids often yield 26–40% due to steric hindrance, while pyrrole derivatives achieve higher yields (79%) .
  • Purification Challenges : Imidazole derivatives () require multiple purification steps (e.g., silica gel chromatography), impacting scalability.

Biological Activity

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid, also known by its CAS number 641571-18-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and kinase inhibition. This article presents a comprehensive overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Its imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties:

  • In Vitro Studies : In a study assessing the anticancer activity of various imidazole derivatives, this compound showed significant inhibitory effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 µM to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-715
A54912
HCT11618

Kinase Inhibition

Another significant aspect of this compound's biological activity is its role as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell proliferation and survival.

  • Bcr-Abl Kinase Inhibition : In assays evaluating Bcr-Abl kinase inhibition, which is relevant for certain leukemias, the compound demonstrated promising activity with an IC50 value of approximately 8 µM. This suggests potential utility in targeting specific cancer types driven by this oncogenic kinase .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Proliferation : A study evaluated the antiproliferative effects of various imidazole derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 and A549 cell lines through apoptosis induction .
  • Combination Therapy Potential : Another investigation explored the effects of combining this compound with standard chemotherapeutics. The combination resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that may improve treatment outcomes .

Q & A

Basic: What are the standard synthetic routes for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid, and how is purity confirmed?

Answer:
The compound is synthesized via condensation reactions, typically involving coupling of imidazole derivatives with trifluoromethyl-substituted benzoic acid precursors. For example, analogous benzimidazole compounds are synthesized using K₂CO₃ in DMF as a base catalyst, followed by purification via column chromatography . Purity is confirmed through:

  • 1H/13C NMR to verify structural integrity (e.g., imidazole proton signals at δ 7.5–8.5 ppm, CF₃ group at ~δ 120–125 ppm in 13C) .
  • Elemental analysis (C, H, N) to validate stoichiometry (e.g., deviations <0.4% from theoretical values) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can computational methods predict the bioactivity of this compound against kinase targets?

Answer:
Molecular docking studies (e.g., AutoDock Vina) can model interactions with kinase active sites. For example:

  • EGFR kinase inhibition (IC₅₀ ~63% for related imidazole-thiazole derivatives) is predicted by analyzing hydrogen bonding with catalytic residues (e.g., Lys745) and hydrophobic interactions with the CF₃ group .
  • 5-Lipoxygenase inhibition (89% activity reduction) is modeled by assessing π-π stacking between the imidazole ring and Phe177 .
    Validation requires cross-referencing with in vitro enzymatic assays (e.g., fluorescence-based kinase assays) .

Basic: What spectroscopic techniques are essential for structural elucidation?

Answer:

  • 1H/13C NMR : Confirms substituent positions (e.g., imidazole C–H coupling patterns, CF₃ in 13C) .
  • IR Spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure, as demonstrated for 3-(1H-tetrazol-5-yl)benzoic acid derivatives (e.g., bond angles, torsional strain) .

Advanced: How to resolve contradictions in enzyme inhibition assays?

Answer:
Contradictions (e.g., variable IC₅₀ values) arise from:

  • Assay conditions : Adjust enzyme concentration (e.g., 0.1–1.0 nM EGFR) or buffer pH (6.5–7.5) to minimize false positives .
  • Orthogonal validation : Use fluorescence polarization for binding affinity and Western blotting for downstream kinase activity .
  • Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges for imidazole derivatives: 5-lipoxygenase inhibition 70–95%) .

Basic: What are the solubility properties and how do they affect experimental design?

Answer:

  • Solubility : Moderate in DMSO (10–20 mM) but poor in aqueous buffers. For biological assays, dissolve in DMSO (<1% v/v) and dilute in PBS .
  • Stability : Stable at −20°C for months; avoid prolonged exposure to light due to imidazole ring photosensitivity .

Advanced: Strategies for optimizing reaction yields in the presence of trifluoromethyl groups?

Answer:

  • Catalyst optimization : Use Pd(OAc)₂ for Suzuki-Miyaura coupling (yields ~60–75%) or CuI for Ullmann-type reactions .
  • Temperature control : Maintain 80–100°C to prevent CF₃ group decomposition .
  • Protecting groups : Employ tert-butyl esters for carboxylic acids to prevent side reactions during imidazole coupling .

Basic: What are the known biological targets of structurally related imidazole-benzoic acid derivatives?

Answer:

  • Kinases : EGFR (63% inhibition) and VEGF-R2 (analogous benzimidazole-carboxylic acids show IC₅₀ = 0.2–1.5 µM) .
  • Enzymes : 5-Lipoxygenase (89% inhibition) and cytochrome P450 isoforms (CYP3A4/CYP2D6 inhibition via imidazole coordination) .

Advanced: How to design derivatives to improve metabolic stability?

Answer:

  • Electron-withdrawing groups : Introduce nitro (–NO₂) or sulfonyl (–SO₂CH₃) substituents to reduce oxidative metabolism .
  • Imidazole modification : Replace N–H with methyl groups to block CYP450-mediated degradation .
  • Prodrug strategies : Convert carboxylic acid to ethyl esters for enhanced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.